

Spectroscopic Profile of 2-Iodo-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodo-6-methylpyridine

Cat. No.: B1337604

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Iodo-6-methylpyridine**. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and drug development.

Spectroscopic Data Summary

The spectroscopic data for **2-Iodo-6-methylpyridine** is summarized in the tables below, presenting a combination of experimental and predicted values to provide a thorough analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The experimental ¹H NMR spectrum of **2-Iodo-6-methylpyridine** in CDCl₃ reveals three distinct signals corresponding to the aromatic protons and the methyl group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|--------------------------|------------------|
| 7.58 | d | 7.69 | H-4 |
| 7.20 | t | 7.69 | H-5 |
| 7.10 | d | 7.51 | H-3 |
| 2.52 | s | - | -CH ₃ |

¹³C NMR Spectrum: Due to the lack of readily available experimental data, the ¹³C NMR chemical shifts have been predicted using computational methods.

| Chemical Shift (δ) ppm (Predicted) | Assignment |
|---|------------------|
| 159.8 | C-6 |
| 142.5 | C-4 |
| 130.2 | C-5 |
| 125.8 | C-3 |
| 94.2 | C-2 |
| 24.5 | -CH ₃ |

Infrared (IR) Spectroscopy

The predicted infrared absorption peaks for **2-Iodo-6-methylpyridine** are listed below, indicating the characteristic vibrational modes of the molecule.

| Wavenumber (cm ⁻¹) (Predicted) | Vibrational Assignment |
|--|-----------------------------|
| 3050-3100 | C-H stretch (aromatic) |
| 2950-3000 | C-H stretch (methyl) |
| 1570-1600 | C=C stretch (aromatic ring) |
| 1450-1480 | C-H bend (methyl) |
| 1100-1200 | C-N stretch |
| 500-600 | C-I stretch |

Mass Spectrometry (MS)

The predicted mass spectrum of **2-Iodo-6-methylpyridine** is characterized by its molecular ion peak and several key fragment ions.

| m/z (Predicted) | Ion Assignment |
|-----------------|---|
| 219 | [M] ⁺ (Molecular Ion) |
| 127 | [I] ⁺ |
| 92 | [M - I] ⁺ |
| 65 | [C ₅ H ₅] ⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Iodo-6-methylpyridine** is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is then filtered into an NMR tube. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid **2-Iodo-6-methylpyridine** is placed directly onto the ATR crystal. The spectrum is then recorded by acquiring multiple scans to improve the signal-to-noise ratio. For a solution, the compound is dissolved in a suitable solvent (e.g., chloroform) and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After evaporation of the solvent, a thin film of the compound remains, which is then analyzed.

Electron Ionization Mass Spectrometry (EI-MS)

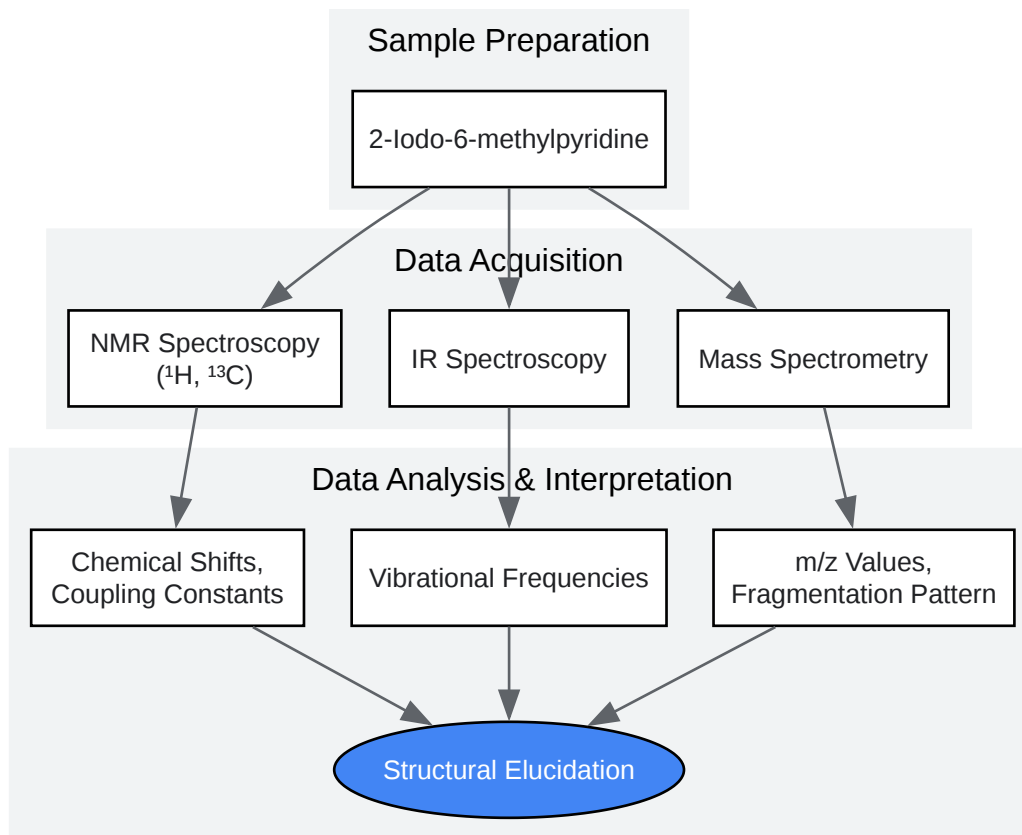
A small amount of the **2-Iodo-6-methylpyridine** sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of an organic compound like **2-Iodo-6-methylpyridine**.

Spectroscopic Analysis Workflow for 2-Iodo-6-methylpyridine



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Caption: General workflow for spectroscopic analysis.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com